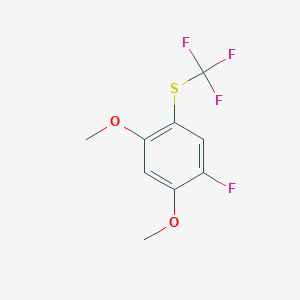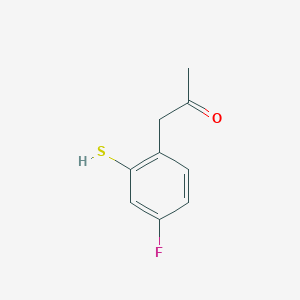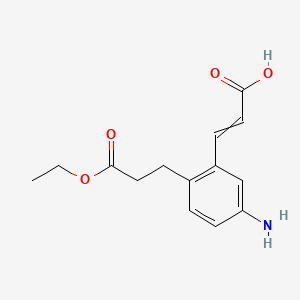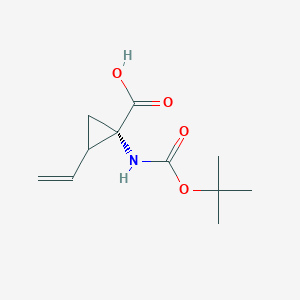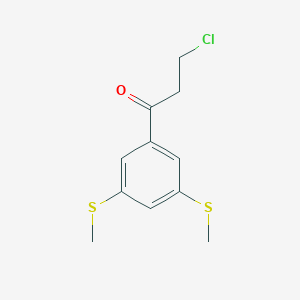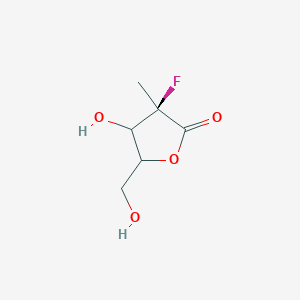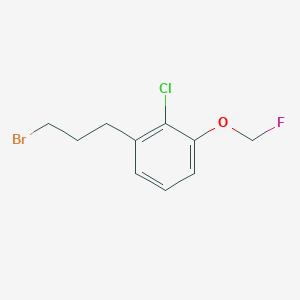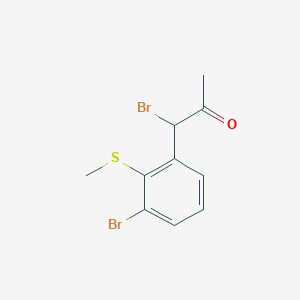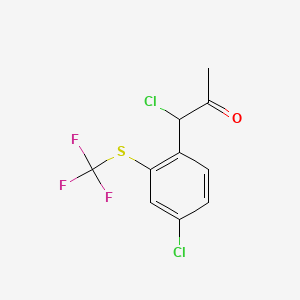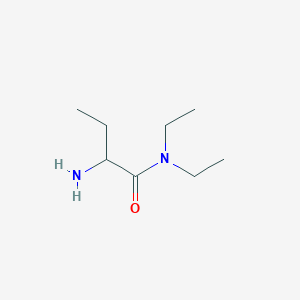![molecular formula C14H18ClN3O2 B14057422 tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate](/img/structure/B14057422.png)
tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic structure containing both pyrrole and pyridine rings. The compound is characterized by the presence of a tert-butyl carbamate group and a chlorine atom at specific positions on the pyrrolo[2,3-b]pyridine ring system.
Métodos De Preparación
The synthesis of tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The initial step involves the construction of the pyrrolo[2,3-b]pyridine core through cyclization reactions. This can be achieved using starting materials such as 2-aminopyridine and an appropriate aldehyde or ketone.
Carbamate Formation: The final step involves the introduction of the tert-butyl carbamate group. This can be achieved by reacting the chlorinated pyrrolo[2,3-b]pyridine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Análisis De Reacciones Químicas
tert-Butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrrolo[2,3-b]pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents such as lithium aluminum hydride.
Hydrolysis: The tert-butyl carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Aplicaciones Científicas De Investigación
tert-Butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It is employed in biological research to study the effects of pyrrolo[2,3-b]pyridine derivatives on various biological pathways and processes.
Chemical Biology: The compound is used in chemical biology to develop probes and tools for investigating cellular functions and interactions.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products that require specific chemical properties.
Mecanismo De Acción
The mechanism of action of tert-butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-Butyl (2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)carbamate: This compound has a similar structure but differs in the position of the chlorine atom on the pyrrolo[2,3-b]pyridine ring.
tert-Butyl (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)carbamate: This compound features a dioxino ring fused to the pyridine ring, providing different chemical properties and reactivity.
tert-Butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate: This compound contains a trifluoromethyl group instead of a chlorine atom, resulting in distinct chemical behavior and applications.
Propiedades
Fórmula molecular |
C14H18ClN3O2 |
|---|---|
Peso molecular |
295.76 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C14H18ClN3O2/c1-14(2,3)20-13(19)16-5-4-9-7-17-12-11(9)6-10(15)8-18-12/h6-8H,4-5H2,1-3H3,(H,16,19)(H,17,18) |
Clave InChI |
KIECZLZACOTIED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(Methylsulfanyl)ethoxy]-2,4-dinitrobenzene](/img/structure/B14057344.png)
